molecular formula C13H12ClNOS B11856446 4-Chloro-2-((4-methoxybenzyl)thio)pyridine CAS No. 1346707-48-9

4-Chloro-2-((4-methoxybenzyl)thio)pyridine

Cat. No.: B11856446
CAS No.: 1346707-48-9
M. Wt: 265.76 g/mol
InChI Key: ZBEQFGKOORXQTA-UHFFFAOYSA-N
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Description

4-Chloro-2-((4-methoxybenzyl)thio)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the fourth position and a 4-methoxybenzylthio group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((4-methoxybenzyl)thio)pyridine typically involves the reaction of 4-chloropyridine with 4-methoxybenzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the 4-methoxybenzylthio group. The reaction is typically conducted in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((4-methoxybenzyl)thio)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.

    Oxidation: The 4-methoxybenzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the 4-methoxybenzylthio group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or tetrahydrofuran.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the 4-methoxybenzylthio group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with different functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated pyridines or modified 4-methoxybenzylthio groups.

Scientific Research Applications

4-Chloro-2-((4-methoxybenzyl)thio)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((4-methoxybenzyl)thio)pyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The 4-methoxybenzylthio group can interact with the active site of enzymes, while the pyridine ring can participate in π-π interactions with aromatic amino acids in the binding site.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-((4-methylbenzyl)thio)pyridine
  • 4-Chloro-2-((4-ethoxybenzyl)thio)pyridine
  • 4-Chloro-2-((4-fluorobenzyl)thio)pyridine

Uniqueness

4-Chloro-2-((4-methoxybenzyl)thio)pyridine is unique due to the presence of the 4-methoxybenzylthio group, which imparts specific chemical and biological properties. The methoxy group can participate in hydrogen bonding and other interactions, making this compound particularly useful in certain applications compared to its analogs with different substituents.

Properties

CAS No.

1346707-48-9

Molecular Formula

C13H12ClNOS

Molecular Weight

265.76 g/mol

IUPAC Name

4-chloro-2-[(4-methoxyphenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C13H12ClNOS/c1-16-12-4-2-10(3-5-12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3

InChI Key

ZBEQFGKOORXQTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC=CC(=C2)Cl

Origin of Product

United States

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